4-(2,5-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
4-(2,5-Dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and dimethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,5-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include other quinoline derivatives and phenyl-substituted compounds.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural elements, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-21(2)11-16-20(17(24)12-21)15(10-19(25)23(16)22(3)4)14-9-13(26-5)7-8-18(14)27-6/h7-9,15H,10-12H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYBPXGWRCYQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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